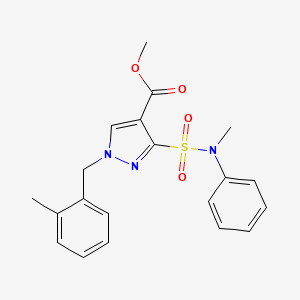
methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 1251697-99-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.5 g/mol
- IUPAC Name : Methyl 1-[(2-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an inhibitor in several biological pathways.
Antiviral Activity
One of the significant areas of research focuses on the compound's antiviral properties. Studies suggest that pyrazole derivatives exhibit inhibitory effects against viruses, including influenza and HIV. The structure of the compound allows it to interact with viral proteins, potentially disrupting their function.
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the pyrazole ring influence biological activity. Key findings include:
- Substituents at the phenyl ring significantly affect the compound's potency.
- Electron-withdrawing groups enhance inhibitory activity against neuraminidase, a key enzyme in influenza virus replication .
Case Studies and Research Findings
Several studies have documented the biological activities of similar pyrazole derivatives, providing insights into the potential applications of this compound.
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles for pyrazole derivatives, with low toxicity levels observed in vitro. The compound's solubility and metabolic stability are critical factors influencing its therapeutic potential.
Propriétés
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-9-7-8-10-16(15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-11-5-4-6-12-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAXDVOBCIAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














